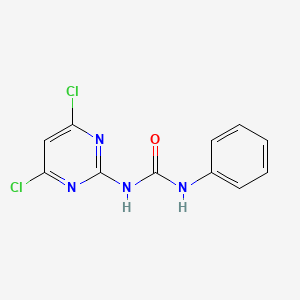

1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea

概要

説明

Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medicinal chemistry due to their synthetic accessibility and structural diversity .

Synthesis Analysis

Pyrimidines can be synthesized using various methods. One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The molecular structure of pyrimidines is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The exact structure of “1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea” could not be found.Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For example, they can react with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex . They can also undergo a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation with saturated ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely. For example, “(4,6-dichloropyrimidin-2-yl)methanol” has a molecular weight of 179 and a boiling point of 274.1±30.0 °C .科学的研究の応用

Synthesis and Antiviral Activity

- A study reported the synthesis of N-(pyrimidin-5-yl)-N′-phenylureas, showing good anti-tobacco mosaic virus (TMV) activity. Certain compounds exhibited higher activity than virazole, a known antiviral drug (Yuan et al., 2011).

Antibacterial and Antifungal Properties

- Research on a series of pyrimidine derivatives indicated their potential for anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some derivatives showed significant anti-inflammatory and moderate analgesic activities compared to standard drugs (Bhat et al., 2014).

Metal Complex Formation

- A novel synthesis of 1-(4-chloro phenyl)-3-(pyrimidin-2-yl) thiourea and its complexes with metals like Cobalt(II), Nickel(II), and Copper(II) was reported. The study highlights the importance of pyrimidin derivatives in forming metal complexes with various applications in chemistry and materials research (Ali, 2015).

Herbicidal Activity

- A synthesis of N-(4,6-disubstituted pyrimidin-2-yl)-N′-(1-methyl-3-ethyl-4-chloropyrazol-5-yl) formyl(thio)urea compounds revealed some of them to have herbicidal activity, demonstrating potential applications in agriculture (Li, 2007).

Antibacterial and Antifungal Screening

- The synthesis and in vitro antibacterial and antifungal activities of novel pyrimidin-2-yl thiazolidin-4-ones were studied. These compounds showed promising activity against various bacterial and fungal strains, indicating potential use in medicinal chemistry (Gopalakrishnan et al., 2009).

Molecular Docking and Biological Screening

- Molecular docking studies of pyrimidin-2-yl derivatives predicted high affinity with CDK4 protein, suggesting applications in drug discovery for diseases like cancer (Holam et al., 2022).

Safety and Hazards

将来の方向性

Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years. They have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . It is hoped that this article will provide insight to researchers considering the pyrimidine scaffold as a chemotype in future drug candidates in order to counteract medical conditions previously deemed untreatable .

作用機序

Target of Action

Similar compounds such as 4,6-diarylpyrimidin-2-amine derivatives have been shown to inhibit aurora kinase a , a protein that plays a critical role in cell division .

Mode of Action

If it acts similarly to the aforementioned derivatives, it may inhibit the activity of its target protein, leading to changes in cellular processes such as cell division .

Biochemical Pathways

If it inhibits Aurora kinase A like its similar compounds, it could affect pathways related to cell division and growth .

Result of Action

Similar compounds have been shown to have anticancer properties , suggesting that this compound might also exhibit similar effects.

特性

IUPAC Name |

1-(4,6-dichloropyrimidin-2-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N4O/c12-8-6-9(13)16-10(15-8)17-11(18)14-7-4-2-1-3-5-7/h1-6H,(H2,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTQDTFRKZRVSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC(=CC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

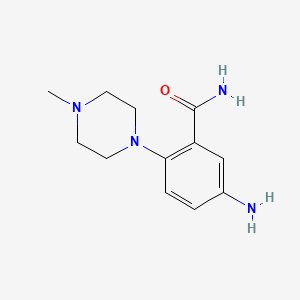

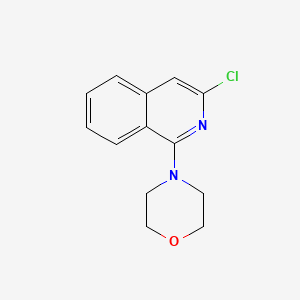

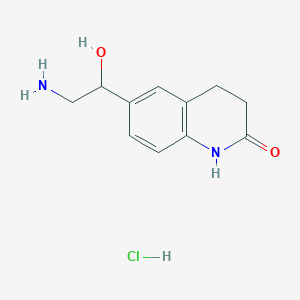

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3037804.png)

![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-6-pyridin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3037809.png)

![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-6-tert-butyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3037810.png)

![6-Cyclopropyl-2-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3037811.png)

![2-[3-cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3037812.png)